molecular formula C22H24N4O4S B11131062 methyl 5-methyl-2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11131062
M. Wt: 440.5 g/mol
InChI Key: HFNDEZWFAZLWRH-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a quinazoline moiety, a cyclohexane ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their anticancer activities.

    Thiazole Derivatives: Compounds like thiazole orange and thiazole yellow are used in various biological assays due to their fluorescent properties.

Uniqueness

METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a quinazoline moiety, a cyclohexane ring, and a thiazole ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 5-methyl-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H24N4O4S/c1-13-18(21(29)30-2)24-22(31-13)25-19(27)15-9-7-14(8-10-15)11-26-12-23-17-6-4-3-5-16(17)20(26)28/h3-6,12,14-15H,7-11H2,1-2H3,(H,24,25,27)

InChI Key

HFNDEZWFAZLWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C(=O)OC

Origin of Product

United States

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